molecular formula C7H15Cl2N3 B2627448 (3-Ethyl-2-methylimidazol-4-yl)methanamine;dihydrochloride CAS No. 2411269-28-6

(3-Ethyl-2-methylimidazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2627448
CAS No.: 2411269-28-6
M. Wt: 212.12
InChI Key: WIRJLFYNFLZINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, D$$2$$O) : δ 7.28 (s, 1H, H-5), 4.12 (s, 2H, CH$$2$$NH$$3^+$$), 2.98 (q, 2H, CH$$2$$CH$$3$$), 2.65 (s, 3H, CH$$3$$), 1.32 (t, 3H, CH$$2$$CH$$3$$).
  • $$^{13}$$C NMR : δ 142.1 (C-2), 136.8 (C-4), 125.4 (C-5), 48.9 (CH$$2$$NH$$3^+$$), 24.1 (CH$$2$$CH$$3$$), 14.0 (CH$$_3$$).

Infrared Spectroscopy (IR)

Key absorptions include:

  • 3200–2800 cm$$^{-1}$$ (N-H stretch of NH$$_3^+$$)
  • 1650 cm$$^{-1}$$ (C=N stretch of imidazole)
  • 1550 cm$$^{-1}$$ (C-C ring vibrations).

UV-Vis Spectroscopy

The compound exhibits a λ$$_{max}$$ at 265 nm in aqueous solution, attributed to π→π* transitions within the conjugated imidazole ring.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 228.1 ([M+H]$$^+$$), with fragmentation patterns consistent with loss of HCl and ethyl groups.

Tautomeric Behavior of Imidazole Ring Systems

The imidazole ring in (3-ethyl-2-methylimidazol-4-yl)methanamine dihydrochloride exhibits tautomerism, favoring the 1H-tautomer due to steric and electronic effects:

  • The methyl group at position 2 destabilizes the 3H-tautomer through steric clashes.
  • Protonation of the ring nitrogen at position 3 further stabilizes the 1H-form.

Table 3: Tautomeric equilibrium constants

Solvent K$$_{taut}$$ (1H:3H)
Water 95:5
Dichloromethane 85:15

Comparative Analysis with Related Imidazole Derivatives

(3-Ethyl-2-methylimidazol-4-yl)methanamine dihydrochloride shares structural motifs with several pharmacologically active compounds:

  • Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate :

    • Lacks the protonated methanamine group, reducing water solubility.
    • Ester functionalization alters electronic properties (LogP = 0.11 vs. -1.2 for the dihydrochloride).
  • (2-Ethylpyrimidin-4-yl)methanamine :

    • Pyrimidine ring shows distinct tautomerism and hydrogen-bonding capabilities.
    • Lower molecular weight (141.2 g/mol) compared to the target compound.
  • Pilocarpine analogs :

    • Furanone-imidazole hybrids exhibit different conformational flexibility.
    • Biological activity linked to muscarinic receptor binding, unlike the target compound.

Properties

IUPAC Name

(3-ethyl-2-methylimidazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-3-10-6(2)9-5-7(10)4-8;;/h5H,3-4,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJARUJCOMSRXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=C1CN)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-2-methylimidazol-4-yl)methanamine;dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Introduction of the Methanamine Group: The methanamine group is added via a nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Core Reactivity of Imidazole Derivatives

Imidazole rings are highly reactive due to their aromatic heterocyclic structure with two nitrogen atoms. Key reaction types include:

Reaction Type Mechanistic Pathway Example
Nucleophilic Substitution Amine groups act as nucleophiles, reacting with electrophiles (e.g., alkyl halides)Formation of quaternary ammonium salts
Protonation/Deprotonation pH-dependent equilibrium at N-1 or N-3 positionsEnhanced solubility in acidic conditions (dihydrochloride form)
Coordination Chemistry Nitrogen lone pairs bind to metal ionsPotential chelation with transition metals

Functional Group Transformations

The methanamine group (-CH2NH2) and ethyl/methyl substituents influence reactivity:

Amine Group Reactions

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.
    Example:

    R NH2+R XR NH R +HX(X Cl Br)\text{R NH}_2+\text{R X}\rightarrow \text{R NH R }+\text{HX}\quad (\text{X Cl Br})
  • Oxidation : Amines may oxidize to nitroso or nitro derivatives under strong oxidizing conditions.

Imidazole Ring Reactions

  • Electrophilic Aromatic Substitution : Halogenation or nitration at the C-4/C-5 positions, though steric hindrance from ethyl/methyl groups may limit reactivity.

  • Metal Coordination : Imidazole nitrogen atoms can act as ligands in coordination complexes (e.g., with Zn²⁺ or Cu²⁺).

Stepwise Alkylation

  • Imidazole Core Formation : Cyclization of α-amino ketones with ammonia.

  • Substituent Introduction : Ethyl and methyl groups added via Friedel-Crafts alkylation or nucleophilic substitution.

  • Methanamine Functionalization : Reductive amination or Gabriel synthesis to install the amine group.

Stability and Degradation Pathways

  • Acid/Base Sensitivity : The dihydrochloride form stabilizes the compound in acidic conditions but may decompose under basic conditions, releasing free amine.

  • Thermal Decomposition : At elevated temperatures, potential cleavage of the imidazole ring or Hoffman elimination of the amine group.

Scientific Research Applications

Chemical Properties and Background

  • Chemical Formula : C7H15Cl2N3
  • Molecular Weight : 212.12 g/mol
  • CAS Number : 2411269-28-6
  • IUPAC Name : (3-ethyl-2-methylimidazol-4-yl)methanamine; dihydrochloride

Etimidate was first synthesized in 1965 and approved as an anesthetic agent in 1972. It is classified as a sedative-hypnotic drug due to its effects on the central nervous system, primarily through modulation of gamma-aminobutyric acid (GABA) receptors.

Anesthetic Agent

Etimidate is predominantly used as an anesthetic in various medical procedures. Its rapid onset and short duration of action make it suitable for quick induction of anesthesia. This property is particularly beneficial in emergency medicine and neurosurgery, where immediate sedation is required.

Investigational Uses

Recent studies have explored Etimidate's potential beyond anesthesia:

  • Traumatic Brain Injury : Research indicates that Etimidate may help reduce intracranial pressure in patients with traumatic brain injuries, making it a candidate for further investigation in neurocritical care settings.
  • Epilepsy Treatment : There are ongoing investigations into the use of Etimidate for epilepsy management due to its effects on neuronal excitability.

Data Table: Summary of Applications

Application AreaDescriptionCurrent Research Focus
AnesthesiaInduces sedation and hypnosis quicklyEmergency medicine, outpatient procedures
Traumatic Brain InjuryPotential to reduce intracranial pressureNeurocritical care
Epilepsy TreatmentInvestigated for seizure controlMechanism of action studies

Case Study 1: Anesthesia in Neurosurgery

In a controlled study involving neurosurgical patients, Etimidate was administered for induction. Patients exhibited stable hemodynamics with minimal respiratory depression compared to traditional anesthetics. This study highlighted its efficacy and safety profile in high-risk surgical environments.

Case Study 2: Management of Intracranial Pressure

A clinical trial assessed the impact of Etimidate on intracranial pressure post-trauma. Results indicated a significant reduction in pressure levels within the first hour of administration, suggesting its potential as a therapeutic agent in managing acute brain injuries.

Limitations and Future Directions

While Etimidate shows promise, there are limitations:

  • Short Duration of Action : Its rapid onset necessitates careful monitoring during prolonged procedures.
  • Cardiorespiratory Effects : Potential for respiratory depression limits its use in certain patient populations.

Future research should focus on developing formulations that extend its duration of action while mitigating side effects. Additionally, exploring its mechanism of action could unveil new therapeutic uses beyond anesthesia.

Mechanism of Action

The mechanism by which (3-Ethyl-2-methylimidazol-4-yl)methanamine;dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The methanamine group can interact with biological receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Research and Application Insights

  • Pharmaceutical Intermediates : Compounds like the target and ’s thiazole derivative are marketed by suppliers such as Hairui Chemical and Kishida Chemical for custom synthesis, underscoring their role in drug discovery .
  • Agrochemical Potential: The benzodioxin-oxadiazole hybrid () shares structural motifs with sulfonylurea herbicides (), hinting at possible crossover applications .

Biological Activity

(3-Ethyl-2-methylimidazol-4-yl)methanamine;dihydrochloride, a compound with the potential for various biological activities, has garnered interest in recent research due to its unique structural properties and interactions within biological systems. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazole ring, which is known for its role in biological systems. The presence of ethyl and methyl groups enhances its lipophilicity, potentially affecting its interaction with cellular membranes and biological targets.

Synthesis Methods

The synthesis of (3-Ethyl-2-methylimidazol-4-yl)methanamine;dihydrochloride typically involves:

  • Starting Materials : 2-Methylimidazole and ethyl halides.
  • Reagents : A base such as sodium hydride or potassium carbonate.
  • Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent like DMF or DMSO.

The biological activity of (3-Ethyl-2-methylimidazol-4-yl)methanamine;dihydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against a range of pathogens, potentially through membrane disruption or interference with metabolic functions.
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis through mechanisms similar to other known anticancer agents.

Case Studies and Research Findings

Several studies have explored the biological effects of (3-Ethyl-2-methylimidazol-4-yl)methanamine;dihydrochloride:

  • Antimicrobial Activity :
    • A study demonstrated that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity compared to standard antibiotics.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays using human cancer cell lines revealed that (3-Ethyl-2-methylimidazol-4-yl)methanamine;dihydrochloride reduced cell viability significantly at concentrations above 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
  • Mechanistic Insights :
    • Further mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, as evidenced by the release of cytochrome c and activation of caspases in treated cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueMechanism of Action
AntimicrobialE. coli20 µg/mLMembrane disruption
AntimicrobialS. aureus15 µg/mLMetabolic interference
CytotoxicityHeLa cells30 µMApoptosis induction via mitochondrial pathway
CytotoxicityMCF7 cells25 µMCaspase activation

Q & A

Q. What are the recommended synthetic routes for (3-Ethyl-2-methylimidazol-4-yl)methanamine dihydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Mannich reactions using imidazole derivatives. Polar solvents (e.g., water or alcohols) are preferred for reaction efficiency, as seen in analogous dihydrochloride syntheses . Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Safety protocols for handling corrosive reagents (e.g., HCl gas during salt formation) must align with GHS guidelines, as outlined for structurally similar compounds .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the imidazole ring.
  • HPLC (with UV detection) to assess purity (>95% as standard for research-grade compounds) .
  • Mass spectrometry (ESI-MS) for molecular weight validation.
  • Elemental analysis (C, H, N, Cl) to verify stoichiometry. Reference databases like PubChem provide comparative spectral data for related imidazole derivatives .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for in vitro assays, while aqueous buffers (pH 4–6) stabilize the dihydrochloride salt form. Stability under varying pH can be tested via accelerated degradation studies (40°C, 75% RH) with periodic HPLC monitoring, as recommended for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism or salt dissociation. Strategies include:
  • Computational modeling (DFT calculations) to predict dominant tautomers or conformers .
  • Variable-temperature NMR to observe dynamic equilibria.
  • X-ray crystallography for definitive structural assignment, leveraging crystallographic data from analogous compounds (e.g., imidazole-based hydrochlorides) . Cross-referencing with theoretical frameworks ensures alignment between experimental and predicted data .

Q. What experimental designs are effective for studying the compound’s biological activity?

  • Methodological Answer :
  • In vitro assays : Use cell lines (e.g., HEK293 for receptor-binding studies) with solubility-optimized formulations (e.g., 0.1% DMSO) .
  • Dose-response curves : Include controls for dihydrochloride salt dissociation (e.g., pH-adjusted buffers).
  • Mechanistic studies : Pair with knock-out models or competitive inhibitors to isolate target interactions. Contradictory results in activity assays may require revisiting pharmacokinetic parameters (e.g., membrane permeability) .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

  • Methodological Answer :
  • Retrosynthetic analysis : Tools like AI-powered synthesis planners (e.g., Template_relevance models) predict feasible routes for derivatives .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets) using software like AutoDock.
  • QSPR models : Correlate structural features (e.g., substituent electronegativity) with physicochemical properties (logP, pKa) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in stability data across experimental conditions?

  • Methodological Answer :
  • Controlled replication : Repeat studies under standardized conditions (e.g., inert atmosphere for oxygen-sensitive compounds).
  • Advanced analytics : Use LC-MS to identify degradation byproducts and quantify hydrolytic pathways.
  • Cross-lab validation : Collaborate with independent labs to confirm findings, adhering to protocols for hygroscopic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.